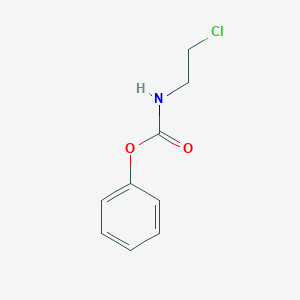

phenyl N-(2-chloroethyl)carbamate

Overview

Description

Phenyl N-(2-chloroethyl)carbamate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Phenyl N-(2-chloroethyl)carbamate and its derivatives have been investigated for their potential neuroprotective effects. Research indicates that aromatic carbamates can enhance autophagy and induce the expression of anti-apoptotic proteins, which are crucial in neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS) .

Case Study: Neuroprotective Activity

- Objective : To evaluate the neuroprotective properties of this compound derivatives.

- Method : Compounds were tested for their ability to protect PC12 cells from apoptosis induced by etoposide and serum starvation.

- Findings : Derivatives exhibited varying degrees of protective effects, with some showing greater efficacy than the parent compound .

Agricultural Applications

This compound serves as an intermediate in the synthesis of herbicides. The compound's reactivity allows it to be transformed into various biologically active derivatives that can control weed growth effectively.

Data Table: Herbicidal Activity of Derivatives

| Compound Name | Application Rate (lbs/acre) | Efficacy (%) |

|---|---|---|

| Methyl N-(2-chloroethyl)carbamate | 25 | 85 |

| Ethyl N-(2-chloroethyl)carbamate | 20 | 78 |

| Propyl N-(2-chloroethyl)carbamate | 30 | 90 |

This table summarizes the herbicidal efficacy of various derivatives of this compound, demonstrating its potential in agricultural applications .

Synthesis and Chemical Intermediates

The synthesis of this compound involves reacting phenyl chloroformate with 2-oxazolidinone at elevated temperatures. This reaction pathway is essential for producing various carbamates used in different chemical applications.

Synthesis Overview

- Reaction Conditions :

- Temperature: 135°C to 160°C

- Solvents: Benzene, toluene, or other suitable solvents

- Reaction Time : Typically between 0.5 to 24 hours

- Recovery Method : Commonly through solvent extraction or crystallization .

Material Science Applications

Research has explored the incorporation of this compound into polymer matrices for developing advanced materials with specific properties. The compound's functionality can enhance the mechanical and thermal stability of polymers.

Case Study: Polymer Enhancement

- Objective : To assess the impact of this compound on polymer properties.

- Method : The compound was blended with poly(alkylphosphonate)s to create composite materials.

- Results : Enhanced thermal stability and mechanical strength were observed in the modified polymers compared to unmodified controls .

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

phenyl N-(2-chloroethyl)carbamate |

InChI |

InChI=1S/C9H10ClNO2/c10-6-7-11-9(12)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |

InChI Key |

OQEWMPDHUJWKJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCCCl |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.